molecular formula C10H10N4O B10895544 (5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one

(5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one

Cat. No.: B10895544
M. Wt: 202.21 g/mol
InChI Key: IRJBOJXAYASJRL-YVMONPNESA-N
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Description

(5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one is a heterocyclic compound with a unique structure that includes an imidazolidinone core and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one typically involves the condensation of a pyridine derivative with an imidazolidinone precursor. The reaction conditions often include the use of a base to facilitate the formation of the imino group and a solvent such as ethanol or methanol to dissolve the reactants. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-imino-1-methyl-5-(pyridin-2-ylmethylidene)imidazolidin-4-one
  • (5Z)-2-imino-1-methyl-5-(pyridin-4-ylmethylidene)imidazolidin-4-one
  • (5Z)-2-imino-1-methyl-5-(quinolin-3-ylmethylidene)imidazolidin-4-one

Uniqueness

(5Z)-2-imino-1-methyl-5-(pyridin-3-ylmethylidene)imidazolidin-4-one is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

(5Z)-2-amino-1-methyl-5-(pyridin-3-ylmethylidene)imidazol-4-one

InChI

InChI=1S/C10H10N4O/c1-14-8(9(15)13-10(14)11)5-7-3-2-4-12-6-7/h2-6H,1H3,(H2,11,13,15)/b8-5-

InChI Key

IRJBOJXAYASJRL-YVMONPNESA-N

Isomeric SMILES

CN1/C(=C\C2=CN=CC=C2)/C(=O)N=C1N

Canonical SMILES

CN1C(=CC2=CN=CC=C2)C(=O)N=C1N

Origin of Product

United States

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